

Unveiling 6-O-Nicotinoylbarbatin C: A Technical Guide on a Rare Diterpenoid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-O-Nicotinoylbarbatin C

Cat. No.: B15593183

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

While "6-O-Nicotinoylbarbatin C" is a formally identified compound, publicly available research on its specific natural abundance, yield, and detailed biological activities remains scarce. This technical guide consolidates the existing information on this neo-clerodane diterpenoid, places it within the context of its chemical family, and provides detailed experimental protocols for the isolation of related compounds from its natural source.

Introduction to 6-O-Nicotinoylbarbatin C

6-O-Nicotinoylbarbatin C is a natural product identified from the herb *Scutellaria barbata* D. Don.^{[1][2][3]} It belongs to the family of neo-clerodane diterpenoids, a class of compounds known for their diverse and potent biological activities, particularly cytotoxic effects against various cancer cell lines.^{[4][5]} The presence of a nicotinoyl group at the 6-position of the barbatin C core structure is a key feature of this molecule. While its existence is confirmed, with a registered CAS number of 1015776-92-7, a molecular formula of C₂₆H₃₁NO₆, and a molecular weight of 453.5, detailed studies on its specific biological functions and prevalence in its natural source are yet to be widely published.^[2]

Natural Source and Abundance

The sole reported botanical source of 6-O-Nicotinoylbarbatin C is *Scutellaria barbata*, a perennial herb used in traditional Chinese medicine.^{[1][6]} This plant is a rich source of various flavonoids and diterpenoids.^[6] However, quantitative data regarding the natural abundance

and typical yield of 6-O-Nicotinoylbarbatin C from *Scutellaria barbata* is not available in current scientific literature. The yields of other neo-clerodane diterpenoids from this plant are known to vary, suggesting that 6-O-Nicotinoylbarbatin C is likely a minor constituent.

Biological Activity of Related Barbatin Derivatives

While specific bioactivity data for 6-O-Nicotinoylbarbatin C is not published, numerous studies have demonstrated the significant cytotoxic activities of other barbatin derivatives isolated from *Scutellaria barbata*. These compounds have been evaluated against a range of human cancer cell lines. The data in the table below summarizes the reported cytotoxic activities of several closely related neo-clerodane diterpenoids.

Compound Name	Cancer Cell Line	IC50 (µM)	Reference
Barbatin A	HONE-1 (nasopharyngeal)	4.2	[4]
KB (oral epidermoid carcinoma)		3.5	[4]
HT29 (colorectal carcinoma)		5.1	[4]
Barbatin B	HONE-1 (nasopharyngeal)	6.5	[4]
KB (oral epidermoid carcinoma)		5.8	[4]
HT29 (colorectal carcinoma)		7.2	[4]
Barbatin C	HONE-1 (nasopharyngeal)	8.1	[4]
KB (oral epidermoid carcinoma)		7.5	[4]
HT29 (colorectal carcinoma)		7.8	[4]
Scutebarbatine B (a nicotinyl ester)	HONE-1 (nasopharyngeal)	4.8	[4]
KB (oral epidermoid carcinoma)		4.1	[4]
HT29 (colorectal carcinoma)		5.5	[4]
Barbatin H	LoVo (colon cancer)	>10	[5]
MCF-7 (breast cancer)		>10	[5]

SMMC-7721 (hepatoma)	>10	[5]
HCT-116 (colon cancer)	>10	[5]
Scutellaria A	LoVo (colon cancer)	4.57
MCF-7 (breast cancer)	7.68	[5]
SMMC-7721 (hepatoma)	5.31	[5]
HCT-116 (colon cancer)	6.23	[5]

Experimental Protocols: Isolation of Neo-clerodane Diterpenoids from *Scutellaria barbata*

The following is a generalized protocol for the extraction and isolation of neo-clerodane diterpenoids from the whole plant of *Scutellaria barbata*, based on methodologies reported in the literature for similar compounds.[4][7]

1. Extraction:

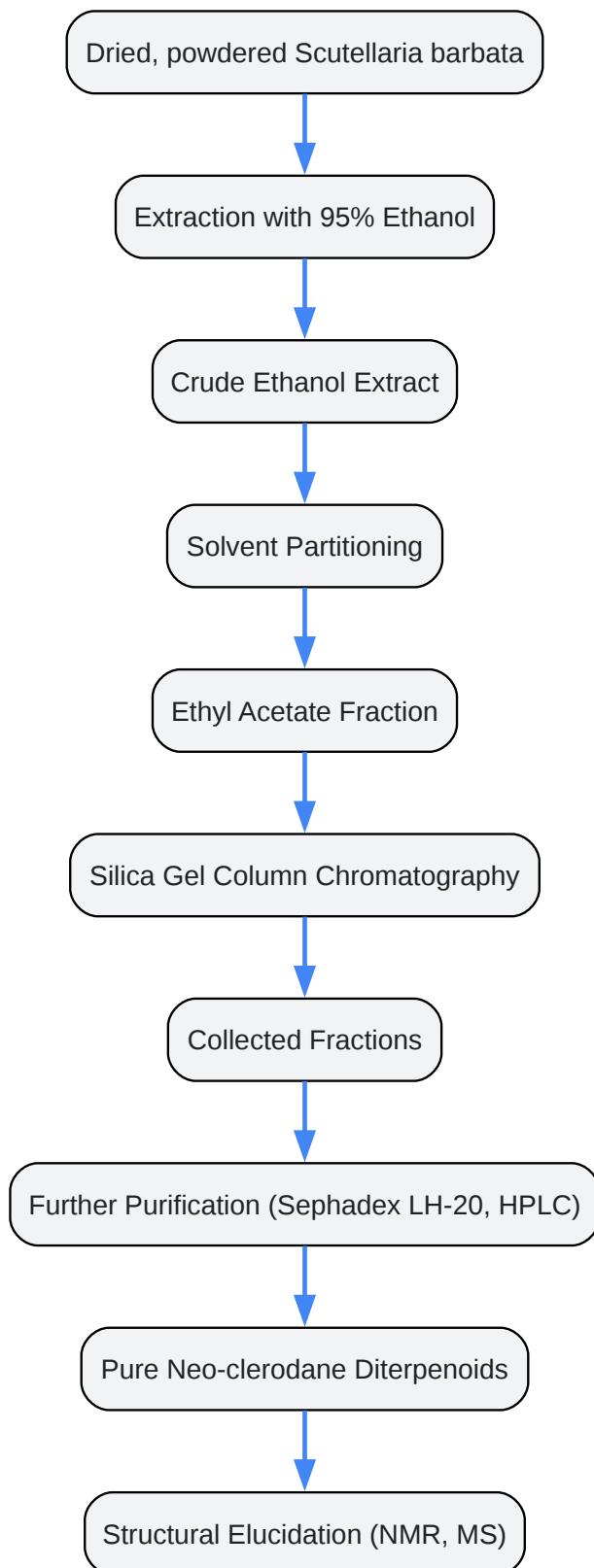
- Air-dried and powdered whole plants of *Scutellaria barbata* are extracted exhaustively with 95% ethanol at room temperature.
- The solvent is then evaporated under reduced pressure to yield a crude extract.

2. Fractionation:

- The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol.
- The ethyl acetate fraction, which typically contains the diterpenoids, is concentrated under reduced pressure.

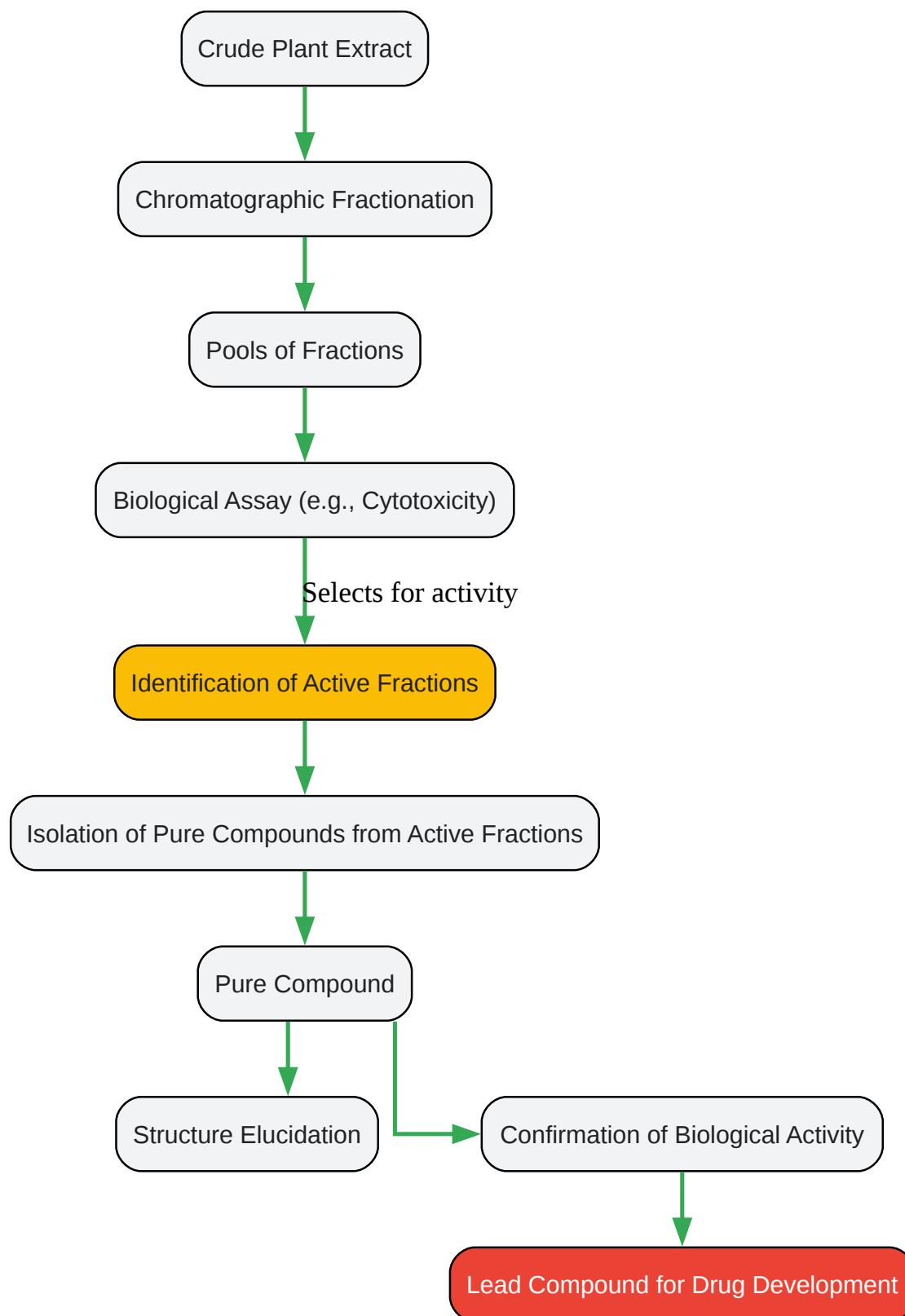
3. Chromatographic Separation:

- The ethyl acetate extract is subjected to column chromatography on silica gel.
- A gradient elution system is employed, starting with a non-polar solvent (e.g., chloroform) and gradually increasing the polarity with a more polar solvent (e.g., methanol).
- Fractions are collected and monitored by thin-layer chromatography (TLC).


4. Purification:

- Fractions containing compounds of interest are further purified using repeated column chromatography on silica gel and Sephadex LH-20.
- Final purification is often achieved by semi-preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compounds.

5. Structure Elucidation:


- The structures of the isolated compounds are determined using spectroscopic methods, including 1D NMR (^1H , ^{13}C), 2D NMR (COSY, HSQC, HMBC), and High-Resolution Mass Spectrometry (HR-MS).

Visualizations

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the isolation of neo-clerodane diterpenoids.

[Click to download full resolution via product page](#)

Caption: The logical workflow of bioassay-guided isolation for discovering novel bioactive compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Diterpenoids - Natural Products - BioCrick [biocrick.com]
- 2. biocrick.com [biocrick.com]
- 3. Scutellaria barbata D.Don| BioCrick [biocrick.com]
- 4. neo-Clerodane diterpenoids from Scutellaria barbata with cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxic Neo-Clerodane Diterpenoids from Scutellaria barbata D.Don - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemical Constituents, Anti-Tumor Mechanisms, and Clinical Application: A Comprehensive Review on Scutellaria barbata - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microbial Transformation of neo-Clerodane Diterpenoid, Scutebarbatine F, by Streptomyces sp. CPCC 205437 - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Unveiling 6-O-Nicotinoylbarbatin C: A Technical Guide on a Rare Diterpenoid]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15593183#natural-abundance-and-yield-of-6-o-nicotinoylbarbatin-c>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com